Lipophilicity (XLogP3) Differentiation: 2,6-Dichloro-3-pyridylamine vs. 2,5- and 4-Amino Isomers
The computed XLogP3 value for 2,6-dichloro-3-pyridylamine is 1.5 [1]. This is lower than the value of 1.8 observed for 2,5-dichloro-3-pyridylamine (CAS 78607-32-6) and higher than the value of 1.4 observed for 2,6-dichloro-4-pyridylamine (CAS 2587-02-2) [2][3]. This difference indicates that the 3-amino, 2,6-dichloro substitution pattern yields an intermediate lipophilicity profile compared to its closest isomers.
| Evidence Dimension | XLogP3 (Computed Lipophilicity) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2,5-Dichloro-3-pyridylamine: 1.8; 2,6-Dichloro-4-pyridylamine: 1.4 |
| Quantified Difference | Lower than 2,5-isomer by Δ0.3; higher than 4-amino isomer by Δ0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Lipophilicity (logP) is a critical parameter influencing compound solubility, membrane permeability, and chromatographic retention; selecting the correct isomer with the precise logP value can optimize synthetic workup procedures and the physicochemical properties of the final product.
- [1] PubChem. (2025). Compound Summary for CID 112846, 2,6-Dichloro-3-pyridylamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-3-pyridylamine. View Source
- [2] PubChem. (2025). Compound Summary for CID 2799999, 3-Amino-2,5-dichloropyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/78607-32-6. View Source
- [3] PubChem. (2025). Compound Summary for CID 137652, 4-Amino-2,6-dichloropyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2587-02-2. View Source
